
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring with a tert-butyl group and a cyclohexylmethylidene group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated or aminated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and steric effects in disubstituted cyclohexanes.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl group and cyclohexylmethylidene moiety contribute to its unique binding properties, influencing the conformational stability and reactivity of the molecule. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of a cyclohexylmethylidene group.
4-tert-Butylcyclohexanol: Contains a hydroxyl group instead of a cyclohexylmethylidene group.
Cyclohexanecarboxylic acid, 4-tert.-butyl, methyl ester: Features a carboxylic acid ester group.
Uniqueness: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is unique due to its combination of a bulky tert-butyl group and a cyclohexylmethylidene group, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound for studying conformational dynamics and steric interactions in cyclohexane derivatives.
Eigenschaften
CAS-Nummer |
89657-03-4 |
|---|---|
Molekularformel |
C17H30 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1-tert-butyl-4-(cyclohexylmethylidene)cyclohexane |
InChI |
InChI=1S/C17H30/c1-17(2,3)16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h13-14,16H,4-12H2,1-3H3 |
InChI-Schlüssel |
WKCQGRBYTSADKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=CC2CCCCC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
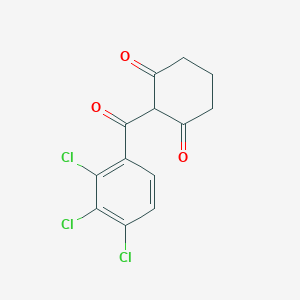
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
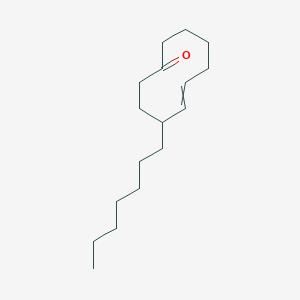
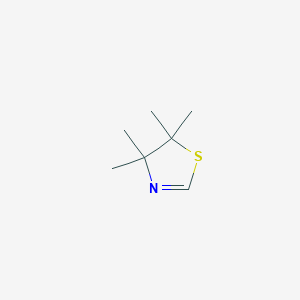
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)

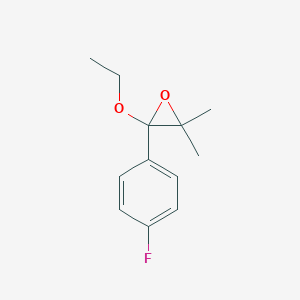
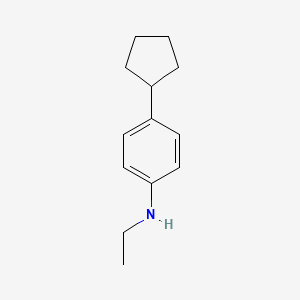
![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)

![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
